[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine [4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 643723-60-8
VCID: VC5399572
InChI: InChI=1S/C11H10Cl2N2S/c1-6-11(15-10(5-14)16-6)8-3-2-7(12)4-9(8)13/h2-4H,5,14H2,1H3
SMILES: CC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C11H10Cl2N2S
Molecular Weight: 273.18

[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine

CAS No.: 643723-60-8

Cat. No.: VC5399572

Molecular Formula: C11H10Cl2N2S

Molecular Weight: 273.18

* For research use only. Not for human or veterinary use.

[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine - 643723-60-8

Specification

CAS No. 643723-60-8
Molecular Formula C11H10Cl2N2S
Molecular Weight 273.18
IUPAC Name [4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine
Standard InChI InChI=1S/C11H10Cl2N2S/c1-6-11(15-10(5-14)16-6)8-3-2-7(12)4-9(8)13/h2-4H,5,14H2,1H3
Standard InChI Key GPVFNRKUGLTNOC-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine (CAS: 643723-60-8) has the molecular formula C₁₁H₁₀Cl₂N₂S and a molecular weight of 273.18 g/mol . Its IUPAC name reflects the substitution pattern: a thiazole ring (positions 4 and 5) bearing a 2,4-dichlorophenyl group and a methyl group, with a methanamine substituent at position 2.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀Cl₂N₂S
Molecular Weight273.18 g/mol
SMILESCC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl
InChI KeyGPVFNRKUGLTNOC-UHFFFAOYSA-N

Structural Analogs and Modifications

The compound belongs to a broader class of thiazole derivatives, where structural variations significantly influence bioactivity. For instance:

  • Removal of the methyl group: The analog [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine (C₁₀H₈Cl₂N₂S) shows reduced lipophilicity, impacting antimicrobial efficacy .

  • Addition of a chlorophenyl group: [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride exhibits enhanced solubility but comparable antifungal activity .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions, often beginning with the Hantzsch thiazole synthesis. Key steps include:

  • Cyclization: Reaction of thiourea derivatives with α-haloketones to form the thiazole core.

  • Substitution: Introduction of the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Functionalization: Attachment of the methanamine group through reductive amination or Gabriel synthesis .

Reaction Optimization

  • Electron-withdrawing groups: Para-substituted nitro (NO₂) or methoxy (OMe) groups on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .

  • Lipophilicity adjustments: Replacement of the NH₂ group with benzamide or dimethoxybenzylidene moieties improves membrane permeability, as seen in analogs like 5b and 5c .

Biological Activity and Mechanism

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria and fungal pathogens:

Table 2: Antimicrobial Efficacy Against Select Pathogens

PathogenMIC (μg/mL)Reference CompoundSource
Staphylococcus aureus31.25Spectinomycin (125)
Candida albicans7.81Fluconazole (15.62)
Enterococcus faecalis62.5Spectinomycin (125)
  • Mechanistic insights: The thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the dichlorophenyl group interferes with ergosterol biosynthesis in fungi .

Pharmacological Applications

Drug Development Prospects

  • Antimicrobial agents: The compound’s potency against drug-resistant Candida spp. positions it as a candidate for topical antifungals .

  • Adjuvant therapy: Synergistic effects with fluconazole reduce required dosages by 40% in in vitro models .

Biotechnological Uses

  • Enzyme inhibition: Thiazole derivatives act as carbonic anhydrase inhibitors, relevant for glaucoma treatment .

  • Receptor targeting: Structural analogs modulate GABA-A receptors, showing potential in anxiety disorders.

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